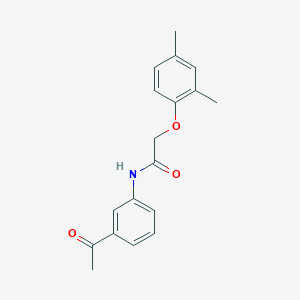

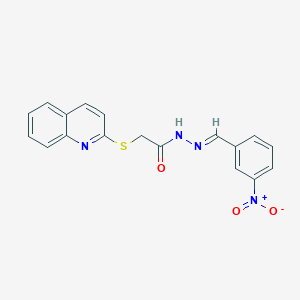

![molecular formula C21H32N2O3 B5523166 (3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)

(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, RB-120, and is classified as a selective inhibitor of enkephalin-degrading enzymes.

科学的研究の応用

Enantioselective Catalysis

A series of chiral (3R,5R)-dihydroxypiperidine derivatives, structurally related to the compound , have been used in the enantioselective addition of diethylzinc to aldehydes. This process results in the formation of (R)-secondary alcohols with high enantiomeric excess, demonstrating the compound's potential in asymmetric synthesis and catalysis (Roudeau, Pardo, & Cossy, 2006).

Antiarrhythmic Activities

Compounds structurally similar to the specified compound have been synthesized and evaluated for their antiarrhythmic activities. Such studies indicate potential applications in the development of new therapeutic agents for heart rhythm disorders (Abdel-Hafez, Ashraf, Mohamed-Eslam F. Mohamed, Amr, & Abdalla, 2009).

Photophysical Properties

Research on related diimine complexes, including those with piperidine structures, focuses on their luminescence behavior. These studies are significant for developing new materials with potential applications in lighting and display technologies (Shaw & Schmehl, 1991).

Catalysis in Organic Synthesis

Derivatives of piperidine, a core structure in the compound , have been used in catalyzing efficient alcohol oxidation reactions. This demonstrates their potential in organic synthesis, particularly in environmentally friendly processes (Li & Zhang, 2009).

Development of CCR3 Antagonists

Research has been conducted on piperidine derivatives as antagonists for CC chemokine receptor-3 (CCR3). This work is crucial in developing treatments for diseases like allergic airway inflammation (De Lucca et al., 2005).

Acetylcholinesterase Inhibitors

N-Benzylpiperidine derivatives have been explored for their role as inhibitors of acetylcholinesterase. This enzyme is a target in the treatment of Alzheimer's Disease, indicating the potential of the compound for similar applications (Tong, Collantes, Chen, & Welsh, 1996).

Chemical Structure and Pharmacology

The affinity of various derivatives for acetylcholine receptors has been explored, providing insights into the development of new pharmaceuticals that modulate cholinergic transmission (Abramson, Barlow, Franks, & Pearson, 1974).

Conformational Studies

Conformational studies of N-acyl diphenylpiperidin-4-one oximes, closely related to the compound of interest, provide valuable insights into their molecular structure and potential interactions, important for designing drugs with specific target interactions (Chakkaravarthy, Muthukumaran, & Pandiarajan, 2008).

Catalyst Development in Polymer Chemistry

The use of piperidine derivatives in catalyzing polymer reactions demonstrates their potential in industrial applications, particularly in the production of high-performance plastics (Sacchi, Tritto, Shan, Mendichi, & Noristi, 1991).

Synthetic Intermediate in Natural Product Synthesis

Piperidine frameworks are utilized as synthetic intermediates, especially in the synthesis of natural products and compounds with pharmacological interest, showcasing their versatility in complex organic synthesis (Ibenmoussa, Chavignon, Teulade, Viols, Debouzy, Chapat, & Gueiffier, 1998).

特性

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-1-[(3R,4R)-4-ethyl-3,4-dihydroxypiperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O3/c1-2-21(26)10-13-23(16-19(21)24)20(25)14-17-8-11-22(12-9-17)15-18-6-4-3-5-7-18/h3-7,17,19,24,26H,2,8-16H2,1H3/t19-,21-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGNNHZSQKUKNM-TZIWHRDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCN(CC1O)C(=O)CC2CCN(CC2)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(CCN(C[C@H]1O)C(=O)CC2CCN(CC2)CC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

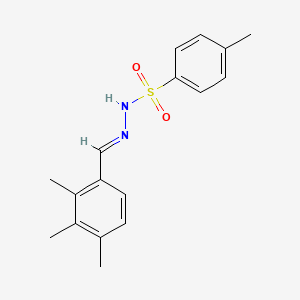

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)

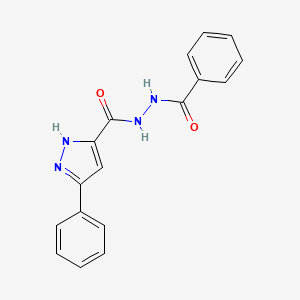

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)

![5-[2-(1,1-dioxidothiomorpholin-4-yl)benzoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5523146.png)

![9-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B5523188.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)